molecular formula C7H6ClNO B041456 1-(2-Chloropyridin-4-yl)ethanone CAS No. 23794-15-2

1-(2-Chloropyridin-4-yl)ethanone

Cat. No. B041456
CAS RN: 23794-15-2
M. Wt: 155.58 g/mol
InChI Key: ZJCGPQZERFBGSM-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

2-Chloropyridine-4-carbonitrile (250 g, 1.80 mol, 1.00 equiv) and ether (3750 mL) were combined in a 10000-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen. A solution of MeMgI in ether (1200 mL) was added dropwise with stirring at 0° C. in 30 min. The resulting solution was stirred for 6 h at room temperature and then poured into water/ice/6N hydrogen chloride (3000 mL) and stirred for 10 min. The organic phase was separated and the aqueous phase was extracted with ether (3×2000 mL). The combined organic layer was washed with brine (2×2000 mL), dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified by column chromatography on silica gel (1:20 ethyl acetate/petroleum ether) to afford 1-(2-chloropyridin-4-yl)ethan-1-one as a light yellow solid.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
3750 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](C#N)[CH:5]=[CH:4][N:3]=1.CC[O:12][CH2:13][CH3:14]>>[Cl:1][C:2]1[CH:7]=[C:6]([C:13](=[O:12])[CH3:14])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Name
Quantity
3750 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C. in 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
A solution of MeMgI in ether (1200 mL) was added dropwise
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 6 h at room temperature
Duration
6 h
ADDITION
Type
ADDITION
Details
poured into water/ice/6N hydrogen chloride (3000 mL)
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (3×2000 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (2×2000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (1:20 ethyl acetate/petroleum ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.